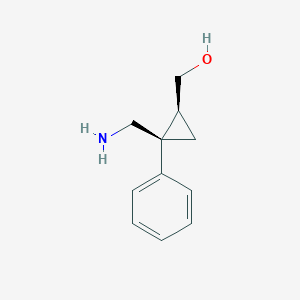

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

[(1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl]methanol |

InChI |

InChI=1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1 |

InChI Key |

TUXJNNNBUMTWCS-MNOVXSKESA-N |

Isomeric SMILES |

C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)CO |

Canonical SMILES |

C1C(C1(CN)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications One common method involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and high-yield purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted cyclopropyl compounds.

Scientific Research Applications

Chemical Applications

Chiral Building Block

- The compound serves as a valuable chiral building block in organic synthesis. Its unique structure facilitates the creation of stereochemically rich compounds, which are essential in developing pharmaceuticals and agrochemicals.

Synthetic Routes

- Common synthetic methods include cyclopropanation reactions involving phenyl-substituted alkenes and diazo compounds, often catalyzed by rhodium. These methods are optimized for high yields and purity in industrial settings.

| Synthetic Method | Description |

|---|---|

| Cyclopropanation | Reaction of phenyl-substituted alkene with diazo compound |

| Catalysis | Use of rhodium catalyst for efficiency |

Biological Research

Interactions with Biological Macromolecules

- The compound is studied for its potential interactions with proteins and enzymes due to its chiral nature, which allows for enantioselective binding. This characteristic is crucial for understanding its biological effects and mechanisms of action.

Potential Therapeutic Properties

- Research indicates that ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol may modulate enzyme activities and receptor interactions, making it a candidate for drug development targeting specific molecular pathways .

Medical Applications

Drug Development

- The compound has been investigated as a lead compound for developing new drugs, particularly in treating depression and other mental health disorders. Its structural features may enhance its efficacy and specificity compared to existing medications .

Case Study: Antidepressant Development

- A related compound, (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, is currently under development as an antidepressant. This highlights the potential therapeutic relevance of this compound in psychiatric medicine .

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, this compound is utilized in synthesizing specialty chemicals and advanced materials. Its reactivity makes it suitable for producing polymers and other complex materials .

Comparative Analysis of Production Methods

- Industrial production often employs continuous flow reactors to enhance yield and efficiency. This approach can significantly reduce production costs while maintaining high-quality outputs.

| Production Method | Advantages |

|---|---|

| Continuous Flow | Higher yield, cost-effective |

| Batch Processing | Flexibility in small-scale production |

Mechanism of Action

The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Analogs

a. [(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol ()

- Structure: Differs by replacing the aminomethyl group with a hydroxymethyl group.

- Key differences: Polarity: The hydroxymethyl group increases hydrophilicity (logP ~1.5 vs. ~1.0 for the aminomethyl analog). Pharmacokinetics: The amine group in the target compound may enhance blood-brain barrier penetration due to increased basicity (pKa ~9.5 vs. ~-1 for alcohol). Synthetic routes: Hydroxymethyl derivatives are typically synthesized via ketone reduction, while aminomethyl analogs require reductive amination ().

b. (1S,2R)-2-Phenylcyclopropanamine ()

- Structure : Lacks the hydroxymethyl group, simplifying the scaffold to a cyclopropane with a primary amine.

- Metabolic stability: The amine group may undergo faster hepatic oxidation compared to the hydroxymethylated analog.

Functional Group Variants

a. Milnacipran Hydrochloride ()

- Structure: Contains a carboxamide (-CONEt₂) instead of hydroxymethyl and aminomethyl groups.

- Key differences: Solubility: Carboxamide improves aqueous solubility (logP ~0.5) compared to the target compound. Mechanism: Milnacipran acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), whereas the target compound’s amine and alcohol groups may target dopamine receptors ().

b. N-[(1S,2R)-2-Phenylcyclopropyl]acetamide ()

- Structure : Features an acetamide (-NHCOCH₃) substituent.

- Key differences: Stability: The acetamide group is less prone to oxidation than the primary amine in the target compound. Synthetic yield: Acetamide derivatives are often synthesized in higher yields (e.g., 59.4% in ) compared to aminomethyl analogs (34% in ).

Cyclopropane Core Modifications

a. (1S,2S)-2-(Aminomethyl)cyclopropyl)methanol ()

- Structure : Differs in stereochemistry (1S,2S vs. 1S,2R) and lacks the phenyl group.

- Key differences :

b. 4-Cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide ()

- Structure: Incorporates a benzamide group with a cyano substituent.

- Synthetic complexity: Requires multi-step coupling (e.g., amide bond formation), unlike the target compound’s simpler reductive amination.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₅NO | 177.24 | ~1.0 | ~10 (DMSO) |

| [(1S,2R)-2-(Hydroxymethyl)...]methanol | C₁₁H₁₄O₂ | 178.23 | ~1.5 | ~15 (MeOH) |

| (1S,2R)-2-Phenylcyclopropanamine | C₉H₁₁N | 133.21 | ~1.8 | ~5 (H₂O) |

| Milnacipran Hydrochloride | C₁₅H₂₂ClN₂O | 282.80 | ~0.5 | ~50 (H₂O) |

Biological Activity

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol is a chiral compound notable for its unique cyclopropyl structure combined with an aminomethyl group and a phenyl substituent. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. This compound has garnered interest in both synthetic chemistry and biological research due to its potential interactions with biological macromolecules and therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The aminomethyl group allows for the formation of hydrogen bonds with proteins and nucleic acids, while the phenyl group can engage in π-π interactions. These interactions are critical for modulating the activity of enzymes and receptors, potentially influencing numerous biological pathways relevant to diseases.

Biological Activity Studies

Research indicates that this compound may exhibit significant biological effects through its interactions with specific receptors and enzymes. Below are some key findings from various studies:

- Receptor Interaction : this compound has been studied as a potential modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function. Its structural features suggest it may act as an agonist or antagonist depending on the context of its application .

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic processes. For instance, it has been implicated in the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme linked to epigenetic regulation, which could have implications for cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)ethanol | C₁₁H₁₅NO | Contains an ethanol instead of methanol |

| ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)propane | C₁₃H₁₉N | Features a propyl chain instead of hydroxymethyl |

| ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)butane | C₁₄H₂₃N | Contains a butane chain as a substituent |

The distinct combination of functional groups and chiral centers in this compound allows it to interact with biological systems in ways that similar compounds may not .

Case Studies

Several case studies highlight the therapeutic potential and biological relevance of this compound:

- Therapeutic Applications : A study demonstrated that analogs of this compound could serve as soft drug candidates for targeting epigenetic enzymes like LSD1. These compounds showed selective inhibition profiles that could be exploited for therapeutic purposes in oncology .

- Pharmacological Profiles : In vitro evaluations revealed that certain derivatives exhibited significant selectivity for serotonin receptors, indicating potential use in treating psychiatric disorders. The potency and functional selectivity observed suggest that modifications to the cyclopropane structure can lead to varied pharmacological effects .

Q & A

Q. What are the established synthetic routes for ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol, and what are their critical steps?

The synthesis involves multi-step strategies, including:

- Protection/Deprotection : Use of TBDPS-Cl to protect alcohol groups, ensuring regioselectivity in subsequent reactions .

- Oxidation : TPAP/NMO-mediated oxidation of intermediates to aldehydes, critical for introducing double bonds .

- Reduction : DIBAL-H for selective reduction of esters to alcohols, achieving ~72% yield . Key challenges include maintaining anhydrous conditions and precise stoichiometry to minimize byproducts like unreacted intermediates or diastereomers.

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- 1H/13C NMR : Aromatic protons appear at δ 7.2–7.4 ppm, while the CH2OH group resonates at δ 3.5–4.0 ppm. 13C NMR confirms cyclopropane carbons (δ 15–25 ppm) .

- HRMS : Validates molecular weight with <3 ppm error (e.g., [M+H]+ calculated: 348.2327, observed: 348.2321) .

- Optical Rotation : Measures enantiomeric purity using a polarimeter (e.g., Jasco P-2200) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Diastereomers : Arise from incomplete stereochemical control during cyclopropane formation. Mitigate via chiral chromatography (e.g., Wakogel® C-300E columns) .

- Oxidation Byproducts : Over-oxidation of alcohols to ketones. Control via strict reaction time limits and TPAP catalyst optimization .

Q. How is the stereochemical configuration determined experimentally?

- X-ray Crystallography : CCDC-991863 and related datasets provide unambiguous stereochemical assignment (e.g., cyclopropane ring geometry) .

- Chiral Shift Reagents : Europium-based reagents in NMR induce splitting of enantiomeric peaks .

Q. What are the standard protocols for handling and storing this compound?

- Storage : Under inert gas (N2/Ar) at 2–8°C in amber vials to prevent photodegradation .

- Safety : Use fume hoods for synthesis; avoid contact with skin/eyes (R41/R37/38 hazard codes) .

Advanced Research Questions

Q. How can researchers design stereoisomers to investigate structure-activity relationships in serotonin receptor binding?

- Introduce substituents (e.g., fluorine, methoxy) at the phenyl or cyclopropane positions. demonstrated that N-substituted derivatives (e.g., compound 29 ) show 5-HT2C receptor selectivity (Ki <10 nM) .

- Use chiral auxiliaries during cyclopropanation to control enantiomeric outcomes .

Q. How to resolve discrepancies in pharmacological data across studies?

- Orthogonal Assays : Compare radioligand binding (e.g., 5-HT2C) with functional assays (e.g., cAMP inhibition) to confirm target engagement .

- Stereochemical Purity : Verify via chiral HPLC; impurities <1% can skew activity data .

Q. What strategies optimize enantiomeric excess during cyclopropane ring formation?

- Catalyst Choice : (+)-CSA (camphorsulfonic acid) in DCM enhances enantioselectivity (>90% ee) .

- Temperature Control : Lower reaction temperatures (−20°C) reduce racemization .

Q. How do reaction conditions influence yield and stereoselectivity?

- Solvent Effects : Polar aprotic solvents (DCM, THF) improve cyclopropanation yields (75–85%) vs. protic solvents .

- Catalyst Loading : TPAP (0.1 eq.) minimizes over-oxidation while maintaining efficiency .

Q. What advanced techniques characterize conformational behavior in solution?

- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) detects ring-flipping dynamics in the cyclopropane moiety .

- DFT Calculations : Model energy barriers for conformational interconversion (e.g., chair vs. boat transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.